molecular formula C13H20ClNO B1391217 4-(4-Methoxy-2-methylphenyl)piperidine hydrochloride CAS No. 1185297-37-3

4-(4-Methoxy-2-methylphenyl)piperidine hydrochloride

Cat. No.: B1391217
CAS No.: 1185297-37-3
M. Wt: 241.76 g/mol
InChI Key: JUGIYZPJSVTEIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Methoxy-2-methylphenyl)piperidine hydrochloride is a chemical compound with the molecular formula C13H20ClNO It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxy-2-methylphenyl)piperidine hydrochloride typically involves the reaction of 4-methoxy-2-methylbenzyl chloride with piperidine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxy-2-methylphenyl)piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 4-(4-hydroxy-2-methylphenyl)piperidine hydrochloride.

    Reduction: The compound can be reduced to remove the methoxy group, resulting in 4-(2-methylphenyl)piperidine hydrochloride.

    Substitution: The piperidine ring can undergo substitution reactions, where the nitrogen atom can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) or other transition metal catalysts.

Major Products Formed

    Oxidation: 4-(4-Hydroxy-2-methylphenyl)piperidine hydrochloride.

    Reduction: 4-(2-Methylphenyl)piperidine hydrochloride.

    Substitution: Various substituted piperidine derivatives depending on the substituent introduced.

Scientific Research Applications

4-(4-Methoxy-2-methylphenyl)piperidine hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of various chemical products, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(4-Methoxy-2-methylphenyl)piperidine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, altering their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methoxyphenyl)piperidine hydrochloride
  • 4-(2-Methoxyphenoxy)piperidine hydrochloride
  • 4-(4-Methylphenyl)piperidine hydrochloride

Uniqueness

4-(4-Methoxy-2-methylphenyl)piperidine hydrochloride is unique due to the presence of both a methoxy group and a methyl group on the phenyl ring. This combination of substituents can influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

IUPAC Name

4-(4-methoxy-2-methylphenyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO.ClH/c1-10-9-12(15-2)3-4-13(10)11-5-7-14-8-6-11;/h3-4,9,11,14H,5-8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUGIYZPJSVTEIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)C2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-Methoxy-2-methylphenyl)piperidine hydrochloride
Reactant of Route 2
4-(4-Methoxy-2-methylphenyl)piperidine hydrochloride
Reactant of Route 3
4-(4-Methoxy-2-methylphenyl)piperidine hydrochloride
Reactant of Route 4
4-(4-Methoxy-2-methylphenyl)piperidine hydrochloride
Reactant of Route 5
4-(4-Methoxy-2-methylphenyl)piperidine hydrochloride
Reactant of Route 6
4-(4-Methoxy-2-methylphenyl)piperidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.